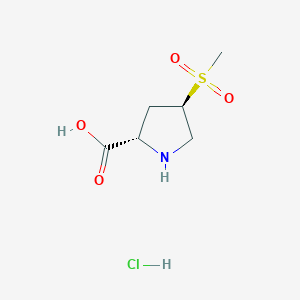

(2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid;hydrochloride

描述

(2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 4-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. The stereochemistry (2S,4R) confers specificity in biological interactions, making it relevant in medicinal chemistry and enzyme inhibition studies. The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing polarity and influencing hydrogen-bonding interactions, while the hydrochloride salt improves solubility in aqueous environments .

属性

IUPAC Name |

(2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S.ClH/c1-12(10,11)4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQRKUZNEZYNPF-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(NC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1C[C@H](NC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid; hydrochloride (CAS Number: 2377004-58-3) is a chiral compound notable for its unique pyrrolidine structure, which includes a methylsulfonyl group and a carboxylic acid functional group. This combination of functional groups contributes to its potential biological activities, making it an interesting subject in medicinal chemistry.

Structural Characteristics

The molecular formula of (2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid; hydrochloride is CHClNOS, with a molecular weight of 229.68 g/mol. The hydrochloride form enhances its solubility, facilitating its application in biological systems.

| Property | Details |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 229.68 g/mol |

| CAS Number | 2377004-58-3 |

| Solubility | Enhanced in hydrochloride form |

Biological Activity

Research indicates that (2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid; hydrochloride exhibits several biological activities:

- Antioxidant Properties : The compound has been studied for its ability to modulate oxidative stress responses. It interacts with the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage. Compounds that inhibit the Nrf2–Keap1 protein-protein interaction (PPI) are of significant interest for treating diseases related to oxidative stress and inflammation .

- Potential Therapeutic Applications : Preliminary studies suggest that this compound may have applications in treating metabolic disorders and autoimmune diseases due to its effects on cellular signaling pathways involved in inflammation and oxidative stress .

- Structure-Activity Relationship (SAR) : The compound's unique structural features allow it to interact effectively with various biological targets. SAR studies indicate that modifications to the methylsulfonyl or carboxylic acid groups can significantly alter its potency and efficacy against specific targets .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of (2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid; hydrochloride:

- Inhibition of Protein-Protein Interactions : Studies have shown that this compound can inhibit the interaction between Nrf2 and Keap1, leading to increased expression of antioxidant enzymes . This mechanism is vital for protecting cells from oxidative stress.

- Pharmacological Profiling : In vitro assays have demonstrated that the compound exhibits dose-dependent effects on cell viability under oxidative stress conditions, indicating its potential as a protective agent in cellular models .

科学研究应用

Research indicates that (2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid; hydrochloride exhibits several biological activities:

- Antioxidant Properties : The compound modulates oxidative stress responses by interacting with the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage. Compounds that inhibit this protein-protein interaction are of significant interest for treating diseases related to oxidative stress and inflammation.

- Potential Therapeutic Applications : Preliminary studies suggest applications in treating metabolic disorders and autoimmune diseases due to its effects on cellular signaling pathways involved in inflammation and oxidative stress.

- Structure-Activity Relationship (SAR) : The compound's structural features allow effective interactions with various biological targets. SAR studies indicate that modifications to the methylsulfonyl or carboxylic acid groups can significantly alter its potency and efficacy against specific targets.

Case Studies and Research Findings

Several key studies highlight the biological activity of (2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid; hydrochloride:

- Inhibition of Protein-Protein Interactions : Research has shown that this compound can inhibit the interaction between Nrf2 and Keap1, leading to increased expression of antioxidant enzymes. This mechanism is vital for protecting cells from oxidative stress.

- Pharmacological Profiling : In vitro assays demonstrate that the compound exhibits dose-dependent effects on cell viability under oxidative stress conditions, indicating its potential as a protective agent in cellular models.

- Synthetic Routes : Various synthetic methods have been developed for preparing this compound, which are essential for facilitating its availability for research applications. These methods often involve multi-step organic synthesis techniques that require careful control of reaction conditions to maintain stereochemistry and yield high-purity products.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

Table 1: Key Structural and Functional Differences

Electronic and Steric Effects

- Methylsulfonyl vs. Fluorine : Both groups are electron-withdrawing, but the sulfonyl group’s larger size and stronger polarization increase steric hindrance and dipole interactions compared to fluorine. This makes the sulfonyl derivative more potent in disrupting enzyme active sites .

- Hydroxyl vs. Sulfonyl : The hydroxyl group () donates hydrogen bonds, enhancing solubility in polar solvents, while the sulfonyl group primarily accepts hydrogen bonds, reducing hydrophilicity but increasing binding specificity to charged residues .

- These features are critical for targeting hydrophobic pockets in proteins .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid hydrochloride, and how does stereochemical control impact the process?

- Methodological Answer : Synthesis typically involves:

- Precursor Functionalization : Starting with a pyrrolidine backbone, introduce methylsulfonyl and carboxylic acid groups via nucleophilic substitution or oxidation.

- Stereochemical Control : Use chiral resolution techniques (e.g., chiral HPLC or diastereomeric salt formation) to isolate the (2S,4R) configuration .

- Hydrochloride Formation : Acidify the final product with HCl to enhance solubility .

- Key Challenge : Competing stereoisomers may form during cyclization; enantiomeric excess must be validated via polarimetry or chiral chromatography .

Q. How does the hydrochloride salt form enhance the compound's applicability in biological systems?

- Methodological Answer : The hydrochloride salt improves aqueous solubility, facilitating:

- In vitro assays : Enhanced dissolution in buffer systems for pharmacokinetic studies (e.g., plasma protein binding assays) .

- Crystallization : Ionic interactions with chloride stabilize crystal lattices, aiding X-ray diffraction studies .

- Data Insight : Analogous pyrrolidine hydrochlorides show 3–5× higher solubility in PBS compared to free bases .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound's purity and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions; coupling constants (e.g., J4,2) validate the (2S,4R) configuration .

- Chiral HPLC : Resolves stereoisomers; retention times compared to synthetic standards .

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks in the crystal lattice .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonylation step during synthesis?

- Methodological Answer :

- Reagent Optimization : Use methylsulfonyl chloride in anhydrous DMF at 0–5°C to minimize side reactions .

- Protection Strategies : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to prevent undesired sulfonation at the 2-position .

- Kinetic Monitoring : Track reaction progress via TLC or inline IR spectroscopy to terminate at peak product formation .

Q. What strategies resolve discrepancies in biological activity data between stereoisomers?

- Methodological Answer :

- Comparative Studies : Test enantiomerically pure (2S,4R) and (2R,4S) forms in parallel assays (e.g., enzyme inhibition).

- Molecular Docking : Model interactions with target proteins (e.g., proteases) to explain stereospecific binding affinities .

- Meta-Analysis : Reconcile conflicting literature data by standardizing assay conditions (pH, solvent) .

Q. What are the challenges in crystallizing this compound, and how can hydrogen bonding networks be analyzed?

- Methodological Answer :

- Crystallization : Use mixed solvents (e.g., MeOH/EtOAc) to balance polarity. Slow evaporation at 4°C promotes lattice formation .

- Hydrogen Bond Analysis : X-ray diffraction reveals chloride as a hydrogen-bond acceptor, forming N–H···Cl and O–H···Cl interactions .

- Thermal Stability : DSC/TGA identifies decomposition points, ensuring crystals remain intact during analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。